4-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid
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Description
4-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid (abbreviated as 4-CAB) is a synthetic organic compound with a molecular weight of 341.52 g/mol. It is a white crystalline solid with a melting point of 150-153°C. 4-CAB is a structural analog of fenamates and is used in scientific research for various purposes.
Scientific Research Applications
Antiviral Activity
Compounds derived from 1,3,4-thiadiazole have been studied for their potential antiviral properties. In particular, derivatives such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have shown certain anti-tobacco mosaic virus activity . This suggests that our compound of interest could be synthesized and tested for similar antiviral effects, potentially contributing to agricultural bioengineering and the development of plant antiviral agents.
Antifungal and Antibacterial Properties
The 1,3,4-thiadiazole moiety is associated with antifungal and antibacterial activities . By incorporating this structure into new compounds, researchers can explore its efficacy against various fungal and bacterial strains. This application is significant for the development of new antibiotics and fungicides, addressing the growing concern of antibiotic resistance.
Anticonvulsant Agents
Derivatives of 1,3,4-thiadiazole have been investigated for their anticonvulsant effects. Studies have shown that these compounds can be effective in controlling seizures, making them potential candidates for anti-epileptic drugs . Further research into the specific compound could lead to new treatments for epilepsy and related neurological disorders.
Anti-Cancer Properties
Research has indicated that certain 1,3,4-thiadiazole derivatives exhibit anti-cancer activities. They have been tested against various human tumor cell lines, including melanoma, ovarian, renal, prostate, and breast cancer cell lines . The compound 4-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-yl)butanoic acid could be synthesized and evaluated for its potential to inhibit the growth of cancer cells.
Molecular Electrostatic Potential Analysis
The molecular structure of 1,3,4-thiadiazole derivatives can be analyzed using molecular electrostatic potential (MEP) studies. These analyses help in understanding the reactivity and interaction of molecules with other substances . Such studies are crucial in drug design and development, providing insights into how the compound might interact with biological targets.
Synthesis of Bioactive Compounds
The thiadiazole ring is a prevalent moiety in many bioactive compounds, including natural products and drugs. Its derivatives are important in cell biology and can play a role in treating various disorders . The compound could be used as a building block in the synthesis of indole derivatives and other bioactive molecules, expanding the repertoire of compounds available for pharmaceutical applications.
properties
IUPAC Name |
4-[5-[(3-chlorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-8-3-1-4-9(7-8)15-12(20)13-17-16-10(21-13)5-2-6-11(18)19/h1,3-4,7H,2,5-6H2,(H,15,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRJWSLECOXZJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NN=C(S2)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150932 |
Source
|
Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(3-chlorophenyl)amino]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid | |
CAS RN |
1142209-51-5 |
Source
|
Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(3-chlorophenyl)amino]carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142209-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(3-chlorophenyl)amino]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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